molecular formula C16H10N10O4 B13027911 6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)

6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)

Cat. No.: B13027911
M. Wt: 406.32 g/mol
InChI Key: KKJIKQLLMYJEMV-UHFFFAOYSA-N
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Description

6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) is a complex organic compound with a unique structure that includes both imidazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) typically involves multi-step reactions. The initial step often includes the formation of the imidazole and triazole rings, followed by their coupling with a hydroxyphenyl group. Common reagents used in these reactions include hydrazine, formic acid, and various catalysts to facilitate ring formation and coupling reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines .

Scientific Research Applications

6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) involves its interaction with specific molecular targets and pathways. The compound’s imidazole and triazole rings allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one) is unique due to its combination of imidazole and triazole rings, along with the hydroxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H10N10O4

Molecular Weight

406.32 g/mol

IUPAC Name

2,2-bis(5-hydroxy-3-iminoimidazo[2,1-c][1,2,4]triazol-6-yl)-1-(3-hydroxyphenyl)ethanone

InChI

InChI=1S/C16H10N10O4/c17-13-21-23-15-19-8(11(29)25(13)15)7(10(28)5-2-1-3-6(27)4-5)9-12(30)26-14(18)22-24-16(26)20-9/h1-4,7,17-18,27,29-30H

InChI Key

KKJIKQLLMYJEMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C(C2=C(N3C(=N)N=NC3=N2)O)C4=C(N5C(=N)N=NC5=N4)O

Origin of Product

United States

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